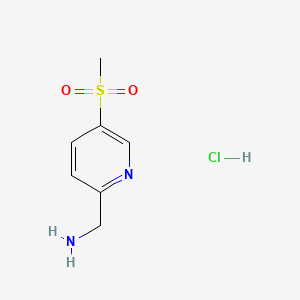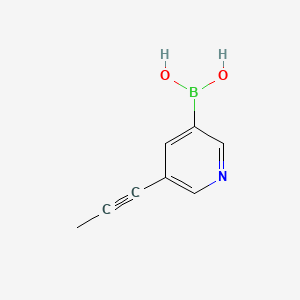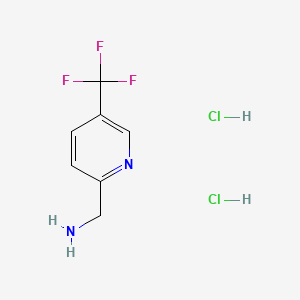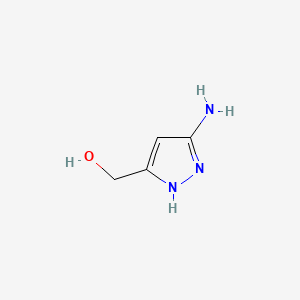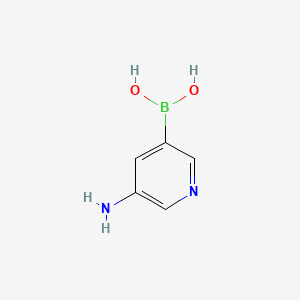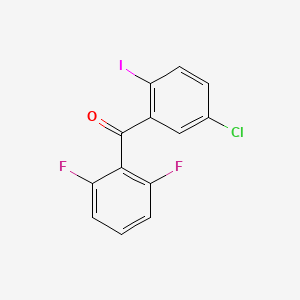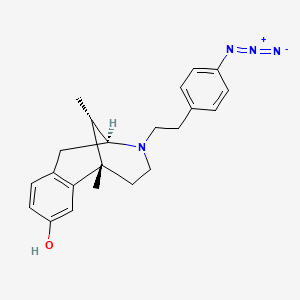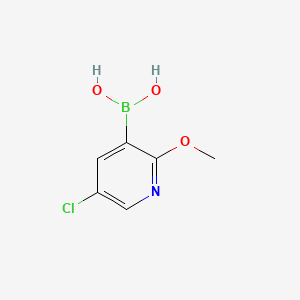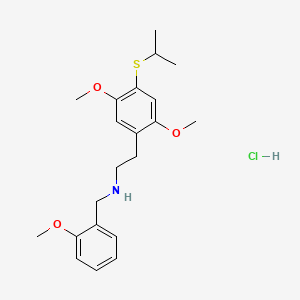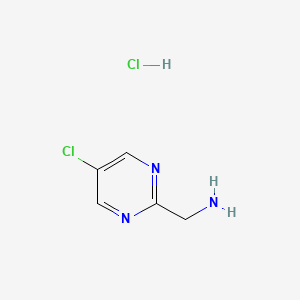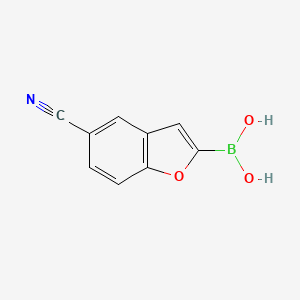
Decanoyl-10,10,10,d3-L-carnitine Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoyl-10,10,10,d3-L-carnitine Chloride is a deuterated derivative of L-carnitine, an amino acid-like compound that is naturally produced in the body . It has a molecular formula of C17H35NO4ClD3 . This compound is primarily used as an analytical standard for the quantification of carnitine and its derivatives in biological samples .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of L-carnitine, but it contains a deuterium atom in its structure . Deuterium is a stable isotope of hydrogen, often used in the production of labeled compounds for various research applications .Applications De Recherche Scientifique
Molecular and Structural Insights
Research into the molecular and structural aspects of carnitine compounds, including Decanoyl-10,10,10,d3-L-carnitine Chloride, sheds light on their biochemical properties and interactions. For example, studies on the crystal and molecular structure of DL-carnitine hydrochloride provide insights into the compound's configuration and its hydrogen bond-mediated chain formations, contributing to understanding its biological functions and interactions (Tomita et al., 1974).
Role in Metabolic Processes
Carnitine and its derivatives play a crucial role in the mitochondrial transport of long-chain fatty acids, facilitating their beta-oxidation for energy production. This process is vital for metabolic regulation, especially under conditions requiring enhanced fatty acid oxidation such as physical exercise or specific metabolic disorders. The study of medium and long chain acylcarnitines has revealed their importance in reflecting the metabolic status and energy production efficiency within the body (Lehmann et al., 2010).
Antioxidant Properties
Investigations into the antioxidant properties of L-carnitine have shown its potential in scavenging free radicals and supporting cellular antioxidant defenses. This aspect of carnitine's function suggests its protective role against oxidative stress and its implications for health and disease management (Gülçin, 2006).
Transport and Bioavailability
The understanding of carnitine's transport mechanisms across cellular membranes has significant implications for its bioavailability and therapeutic efficacy. Molecular cloning and characterization of carnitine transporters from various tissues, including the intestine, have elucidated the high-affinity transport systems crucial for maintaining cellular carnitine levels and supporting its metabolic functions (Sekine et al., 1998).
Applications in Gene Delivery
The synthesis and characterization of long-chain alkyl acyl carnitine esters have opened new avenues for their use as biocompatible cationic lipids in gene delivery. These compounds have shown potential in mediating efficient transfection, highlighting their application in therapeutic gene transfer and the development of gene therapy strategies (Wang et al., 1998).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Decanoyl-10,10,10,d3-L-carnitine Chloride involves the esterification of decanoyl chloride with 10,10,10-d3-L-carnitine followed by the formation of the chloride salt.", "Starting Materials": ["Decanoyl chloride", "10,10,10-d3-L-carnitine", "Sodium chloride", "Methanol", "Dichloromethane", "Triethylamine"], "Reaction": [ "Step 1: In a dry flask, add decanoyl chloride and 10,10,10-d3-L-carnitine in methanol and stir for 2 hours at room temperature.", "Step 2: Remove the solvent by rotary evaporation and dissolve the residue in dichloromethane.", "Step 3: Add triethylamine to the solution and stir for 1 hour at room temperature.", "Step 4: Add sodium chloride to the solution and stir for 10 minutes.", "Step 5: Filter the mixture and evaporate the solvent.", "Step 6: The resulting solid is washed with diethyl ether and dried under vacuum to obtain Decanoyl-10,10,10,d3-L-carnitine Chloride." ] } | |
Numéro CAS |
1297271-50-1 |
Formule moléculaire |
C17H34ClNO4 |
Poids moléculaire |
354.93 |
Nom IUPAC |
(3R)-3-(10,10,10-trideuteriodecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3; |
Clé InChI |
KETNUEKCBCWXCU-QNYOVWSSSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Synonymes |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



